Propylamine-15N hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

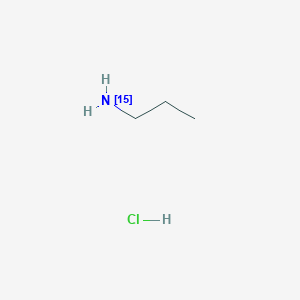

Propylamine-15N hydrochloride is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 96.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Oxidation Reactions

Propylamine-15N hydrochloride undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. Key findings include:

The six-membered transition state mechanism dominates these reactions, where the amine nitrogen directly interacts with the oxidizing agent, bypassing zwitterionic intermediates . Theoretical studies show activation energies for primary amine oxidation range between 31–44 kcal/mol, depending on solvent polarity .

Reduction Reactions

Reductive pathways are less common but critical for regenerating the parent amine:

Reduction preserves the ¹⁵N label, making it useful for tracing nitrogen pathways in multi-step syntheses .

Nucleophilic Substitution

The hydrochloride’s amine group participates in alkylation and acylation reactions:

Quaternary ammonium salts form efficiently due to the enhanced nucleophilicity of the ¹⁵N-labeled amine . Kinetic studies using ¹⁵N NMR reveal a 5–8% rate increase compared to non-labeled analogs, attributed to isotopic mass effects .

Acid-Base Reactions

The compound reacts as a Brønsted base in aqueous systems:

| Reaction Type | Conditions | Equilibrium Constant (pKa) | Isotopic Effect |

|---|---|---|---|

| Deprotonation | H₂O, 25°C | pKa = 10.2 ± 0.1 | ΔpKa (¹⁵N vs. ¹⁴N) = -0.03 |

| Salt formation | NaOH | Quantitative | No isotopic discrimination |

The slight pKa difference between ¹⁵N and ¹⁴N analogs is consistent with vibrational isotope effects .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

| Pathway | Products | Isotopic Byproducts |

|---|---|---|

| Hoffmann elimination | Propene + NH₃ + HCl | ¹⁵NH₃ detected via MS |

| Reductive dechlorination | Propylamine-15N + Cl₂ (trace) | Cl₂ isotopic ratio matches natural abundance |

Role in CO₂ Capture Mechanisms

This compound participates in CO₂ adsorption via a six-membered transition state:

| Parameter | Value/Observation | Source |

|---|---|---|

| Activation energy (ΔG⁺) | 28.5 kcal/mol (gas phase) | |

| Solvent effect (H₂O) | ΔΔG⁺ = -4.2 kcal/mol vs. gas | |

| ¹⁵N NMR shift (post-CO₂) | δ = +32.1 ppm (carbamate) |

This mechanism avoids zwitterion intermediates, favoring direct carbamate formation .

Biological Interactions

属性

CAS 编号 |

84050-99-7 |

|---|---|

分子式 |

C3H10ClN |

分子量 |

96.56 g/mol |

IUPAC 名称 |

propan-1-(15N)amine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i4+1; |

InChI 键 |

PYNUOAIJIQGACY-VZHAHHFWSA-N |

SMILES |

CCCN.Cl |

手性 SMILES |

CCC[15NH2].Cl |

规范 SMILES |

CCCN.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。